molecular formula C21H28OSi B13665121 tert-Butyl(4-penten-1-yloxy)diphenylsilane

tert-Butyl(4-penten-1-yloxy)diphenylsilane

Cat. No.: B13665121
M. Wt: 324.5 g/mol
InChI Key: ULRPZNNTOQYUBT-UHFFFAOYSA-N
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Description

tert-Butyl(4-penten-1-yloxy)diphenylsilane is an organosilicon compound with the molecular formula C21H28OSi. This compound is characterized by the presence of a tert-butyl group, a 4-penten-1-yloxy group, and two phenyl groups attached to a silicon atom. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(4-penten-1-yloxy)diphenylsilane can be synthesized through the reaction of tert-butylchlorodiphenylsilane with 4-penten-1-ol in the presence of a base such as imidazole. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(4-penten-1-yloxy)diphenylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.

    Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

tert-Butyl(4-penten-1-yloxy)diphenylsilane has several applications in scientific research:

    Organic Synthesis: It is used as a protecting group for alcohols and other functional groups in organic synthesis.

    Material Science: The compound is used in the preparation of silicon-based materials with unique properties.

    Biological Research: It serves as a precursor for the synthesis of biologically active molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which tert-Butyl(4-penten-1-yloxy)diphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The tert-butyl and phenyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of the 4-penten-1-yloxy group allows for further functionalization and derivatization, making it a versatile compound in organic synthesis and material science.

Properties

IUPAC Name

tert-butyl-pent-4-enoxy-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28OSi/c1-5-6-13-18-22-23(21(2,3)4,19-14-9-7-10-15-19)20-16-11-8-12-17-20/h5,7-12,14-17H,1,6,13,18H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRPZNNTOQYUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28OSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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